![molecular formula C26H23ClN2O4S B2793417 ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339277-76-8](/img/structure/B2793417.png)
ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
It’s known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This mechanism might be involved in the compound’s interaction with its targets.
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
It’s known that methanesulfonyl chloride, a related compound, is a colorless liquid that dissolves in polar organic solvents . This suggests that the compound could potentially have similar properties, which could impact its bioavailability.
Result of Action
It’s known that indole derivatives have diverse biological activities . This suggests that the compound could potentially have a variety of effects at the molecular and cellular level.
Action Environment
It’s known that the reactivity of related compounds can be influenced by factors such as temperature and the presence of other chemicals .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate for lab experiments is its ability to interact with various enzymes and receptors in the body. This makes it a valuable tool for investigating various biochemical and physiological processes. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound can be difficult to synthesize and purify, and its effects can be highly dependent on the specific experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research involving Ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate. Some of the most promising areas of research include the development of more efficient synthesis methods, the investigation of the compound's potential as a therapeutic agent for various diseases, and the exploration of its interactions with various enzymes and receptors in the body. Additionally, there is a need for further research into the compound's potential side effects and limitations, in order to fully understand its potential applications in scientific research.
Synthesemethoden
The synthesis of Ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves several steps. One common method involves the reaction of 2-chlorobenzyl chloride with sodium sulfite to form 2-chlorobenzyl sulfonate. This compound is then reacted with diphenylacetonitrile to form the intermediate 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetonitrile. The final compound is obtained by hydrolyzing this intermediate with ethyl acetate and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to interact with various enzymes and receptors in the body. This has led to investigations into the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Eigenschaften
IUPAC Name |
ethyl 2-[2-[(2-chlorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-2-33-23(30)17-29-25(20-13-7-4-8-14-20)24(19-11-5-3-6-12-19)28-26(29)34(31,32)18-21-15-9-10-16-22(21)27/h3-16H,2,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSDZLRTDOMJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

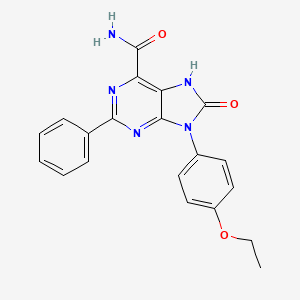
![N-methyl-N-[(2-methylphenyl)methyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2793338.png)
![tert-Butyl N-(2-bromo-5-methoxyphenyl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B2793339.png)
![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2793340.png)
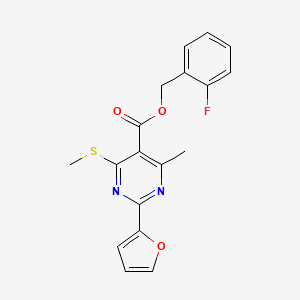
![2-([(9H-Fluoren-9-yl)methoxy]carbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2793345.png)
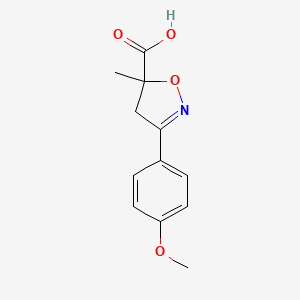
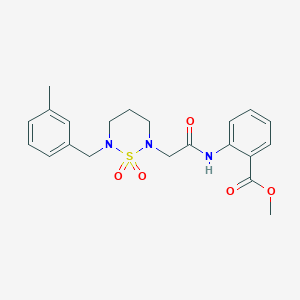
![3-Chloro-4-[2-hydroxyethyl(methyl)amino]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2793350.png)
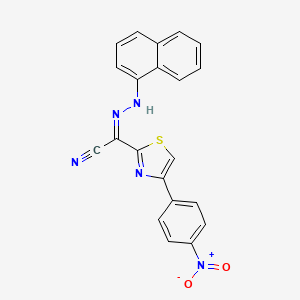
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2793354.png)
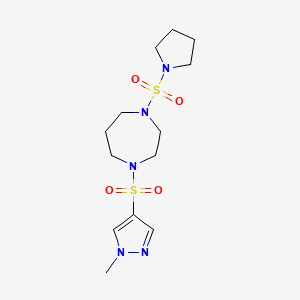
![2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2793356.png)
